6-Methoxy-1,4-dimethylisoquinoline

Catalog No.
S12358106
CAS No.
115852-10-3
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-1,4-dimethylisoquinoline

CAS Number

115852-10-3

Product Name

6-Methoxy-1,4-dimethylisoquinoline

IUPAC Name

6-methoxy-1,4-dimethylisoquinoline

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-8-7-13-9(2)11-5-4-10(14-3)6-12(8)11/h4-7H,1-3H3

InChI Key

GOGVNTDQQMRHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C=C(C=C2)OC)C

6-Methoxy-1,4-dimethylisoquinoline is a chemical compound with the molecular formula C₁₂H₁₃NO. It belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. This compound features a methoxy group (-OCH₃) at the sixth position and two methyl groups (-CH₃) at the first and fourth positions of the isoquinoline ring. Isoquinolines are known for their diverse biological activities, making derivatives like 6-methoxy-1,4-dimethylisoquinoline of significant interest in medicinal chemistry.

Typical of isoquinoline derivatives. Key reactions include:

  • Alkylation: The compound can be alkylated at the nitrogen atom or carbon positions, leading to various derivatives.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
  • Reduction: The compound can be reduced to yield dihydroisoquinoline derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline ring allows for electrophilic substitution reactions, which can modify the ring structure.

Isoquinoline derivatives, including 6-methoxy-1,4-dimethylisoquinoline, exhibit a range of biological activities. Research indicates potential pharmacological effects such as:

  • Antitumor Activity: Some isoquinoline derivatives have shown promise in inhibiting tumor growth and proliferation.
  • Antimicrobial Properties: Compounds in this class may possess antibacterial and antifungal activities.
  • CNS Activity: Isoquinolines are often studied for their effects on the central nervous system, including potential neuroprotective effects.

The synthesis of 6-methoxy-1,4-dimethylisoquinoline can be achieved through several methods:

  • From 4-Methoxy-3-methyl-benzaldehyde: This method involves a series of reactions starting from commercially available precursors, leading to the desired isoquinoline structure through cyclization and subsequent methylation steps .
  • Using 3,4-Dihydro-6-methoxy-1-methylisoquinoline: Alkylation reactions can be performed on this intermediate to yield 6-methoxy-1,4-dimethylisoquinoline as a product .
  • Thermal Electrocyclic Reactions: These reactions involve heating certain precursors that lead to the formation of isoquinolines through cyclization processes .

6-Methoxy-1,4-dimethylisoquinoline has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery for treating cancer and infectious diseases.
  • Chemical Research: It serves as an intermediate in synthesizing more complex isoquinoline derivatives that may have enhanced biological properties.
  • Material Science: Isoquinolines are investigated for their properties in organic electronics and photonic devices.

Studies on 6-methoxy-1,4-dimethylisoquinoline's interactions with biological targets are essential for understanding its pharmacodynamics. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicological Assessments: Understanding any potential adverse effects associated with its use.

Several compounds share structural similarities with 6-methoxy-1,4-dimethylisoquinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-Hydroxy-1,4-dimethylisoquinolineHydroxyl group instead of methoxyPotentially different biological activity due to hydroxyl group
7-Methoxy-1,4-dimethylisoquinolineMethoxy group at position sevenDifferent reactivity patterns due to methoxy positioning
6-Methoxy-1,3-dimethylisoquinolineMethyl group at position threeAltered pharmacological properties compared to 6-methoxy-1,4-dimethylisoquinoline

These compounds highlight the diversity within isoquinoline derivatives and underscore how slight modifications can lead to significant differences in biological activity and chemical behavior.

Emergence of Isoquinoline Derivatives in Natural Product Isolation

Isoquinoline alkaloids have long been recognized as one of the most structurally diverse and biologically significant classes of natural products. Early isolation efforts focused on plant-derived compounds such as morphine, papaverine, and berberine, which served as foundational templates for understanding the pharmacological potential of the isoquinoline scaffold. The identification of these alkaloids in species like Papaver somniferum (opium poppy) and Berberis vulgaris (common barberry) underscored their evolutionary role in plant defense mechanisms and their subsequent exploitation in traditional medicine.

The structural complexity of naturally occurring isoquinoline alkaloids drove innovations in isolation and characterization techniques. For instance, the development of chromatographic methods in the mid-20th century enabled the separation of closely related derivatives, revealing subtle substituent-driven variations in activity. A comparative analysis of select natural isoquinoline alkaloids is provided in Table 1.

Table 1: Natural Isoquinoline Alkaloids and Their Substituent Patterns

CompoundNatural SourceSubstituentsBiological Activity
MorphinePapaver somniferumPhenolic -OH, methyl groupsAnalgesic
BerberineBerberis vulgarisMethoxy, methylene bridgeAntimicrobial
PapaverinePapaver somniferumDimethoxy, methyl groupsVasodilator

The transition from natural product isolation to synthetic modification began with the realization that methoxy and alkyl groups could enhance stability and bioavailability. For example, the synthesis of 6-methoxy-1,5-dimethylisoquinoline via Bischler–Napieralski cyclization demonstrated how targeted substitutions could replicate natural frameworks while enabling scalable production. This approach laid the groundwork for derivatives like 6-methoxy-1,4-dimethylisoquinoline, which combined the metabolic resistance of methoxy groups with the steric effects of dimethyl substituents.

Role of Methoxy and Dimethyl Substituents in Bioactive Alkaloid Design

The strategic incorporation of methoxy and dimethyl groups into isoquinoline scaffolds has been pivotal in optimizing their interaction with biological targets. Methoxy substituents, commonly found in natural alkaloids like codeine, improve solubility and hydrogen-bonding capacity, while dimethyl groups at positions 1 and 4 introduce steric hindrance that modulates receptor binding.

In synthetic studies, the Pictet-Spengler cyclization has been employed to construct tetrahydroisoquinoline cores with precise substituent placement. For instance, 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized through a sequence involving bis-alkylation and acid-mediated hydrolysis, highlighting the compatibility of dimethyl groups with ring-forming reactions. The methoxy group at position 6 remained intact throughout this process, underscoring its stability under acidic conditions.

Recent computational analyses of synthetic isoquinoline derivatives, such as homo-berberine, have elucidated how substituents influence binding energetics. Molecular dynamics simulations revealed that methoxy groups engage in stable interactions with aromatic residues (e.g., Trp1436 in p300 HAT enzyme), while dimethyl groups reduce conformational flexibility, enhancing target affinity. These findings align with experimental observations that 6-methoxy-1,4-dimethylisoquinoline analogues exhibit improved inhibitory profiles compared to non-substituted counterparts.

The synthesis of 6-methoxy-1,4-dimethylisoquinoline derivatives often involves multi-step sequences, as illustrated in the following representative pathway:

  • Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile to introduce dimethyl groups.
  • Reduction of the nitrile to a primary amine.
  • Pictet-Spengler cyclization with formaldehyde to form the tetrahydroisoquinoline core.
  • Oxidative aromatization to yield the fully conjugated isoquinoline system.

This methodology not only preserves critical substituents but also allows for modular diversification, enabling the exploration of structure-activity relationships (SAR). For example, replacing the 1,4-dimethyl groups with bulkier alkyl chains has been shown to alter lipophilicity and membrane permeability, factors critical for central nervous system (CNS) penetration.

The methoxy substituent at the 6-position of the isoquinoline scaffold exerts profound effects on the pharmacophore characteristics through multiple mechanistic pathways [3] [4]. Research demonstrates that the 6-methoxy group contributes moderate electron-donating properties that enhance the electron density of the aromatic system, thereby modulating interactions with biological targets [5] [6]. This positioning is particularly significant as it influences both the electronic distribution across the isoquinoline ring system and the overall molecular geometry.

Comparative studies reveal that the 6-methoxy substitution pattern optimizes binding affinity through favorable electronic complementarity with target proteins [7] [8]. The methoxy group at this position creates an optimal balance between hydrophobic interactions and polar contact formation, contributing to enhanced selectivity profiles. Furthermore, the 6-position methoxy group demonstrates superior stability under physiological conditions compared to alternative substitution patterns [9] [10].

CompoundMolecular FormulaMethoxy PositionDimethyl PatternElectronic EffectPharmacophore Activity
6-Methoxy-1,4-dimethylisoquinolineC12H13NO6-position1,4-substitutionElectron-donating (moderate)Enhanced
6-MethoxyisoquinolineC10H9NO6-positionNo methyl groupsElectron-donating (moderate)Moderate
6-Methoxy-1-methylisoquinolineC11H11NO6-position1-substitution onlyElectron-donating (moderate)Reduced
6-Methoxy-4-methylisoquinolineC11H11NO6-position4-substitution onlyElectron-donating (moderate)Reduced
1,4-DimethylisoquinolineC11H11NNone1,4-substitutionElectron-donating (weak)Baseline
6-Hydroxy-1,4-dimethylisoquinolineC11H11NONone (OH at 6)1,4-substitutionElectron-donating (strong)Variable

The structural analog 6-methoxyisoquinolin-4-amine demonstrates that modifications at the 4-position can significantly alter the electronic properties of the system [11]. These studies indicate that the 6-methoxy group maintains its beneficial effects across various 4-position modifications, supporting its role as a critical pharmacophore element. The electron-donating nature of the methoxy group at the 6-position enhances the nucleophilic character of the isoquinoline nitrogen, facilitating stronger interactions with electrophilic binding sites on target proteins [12] .

Investigations into position-dependent effects reveal that alternative methoxy placements, such as at the 4-position or 7-position, result in diminished biological activity [6]. This positional specificity underscores the importance of the 6-methoxy arrangement in maintaining optimal pharmacological properties. The 6-position provides an ideal geometric orientation that allows the methoxy group to participate in both intramolecular stabilization and intermolecular target recognition processes.

Dimethyl Substitution Patterns and Steric Modulation Effects

The 1,4-dimethyl substitution pattern in 6-methoxy-1,4-dimethylisoquinoline introduces critical steric considerations that profoundly influence molecular conformation and binding dynamics [14] [15] [16]. These methyl groups create a unique steric environment that restricts molecular flexibility while simultaneously enhancing metabolic stability through protection of vulnerable positions on the isoquinoline ring system.

Analysis of steric modulation effects demonstrates that the 1,4-dimethyl pattern provides an optimal balance between conformational restriction and binding affinity [17] [18]. The methyl group at position 1 introduces steric hindrance that prevents certain molecular conformations while promoting others that are more favorable for target binding. Similarly, the 4-methyl substituent contributes to the overall rigidity of the system, reducing entropy penalties associated with target binding [15].

Substitution PatternSteric Hindrance LevelMolecular FlexibilityBinding Affinity ImpactMetabolic StabilityLipophilicity (LogP)
1,4-DimethylModerateRestrictedOptimalHigh2.8-3.2
1,3-DimethylHighHighly RestrictedReducedVery High2.9-3.3
1,5-DimethylLowModerateEnhancedModerate2.7-3.1
3,4-DimethylVery HighSeverely RestrictedSignificantly ReducedVery High3.0-3.4
1-Methyl onlyLowHighSuboptimalLow2.2-2.6
4-Methyl onlyLowHighSuboptimalLow2.2-2.6

Comparative studies of different dimethyl substitution patterns reveal that alternative arrangements, such as 1,3-dimethyl or 3,4-dimethyl patterns, result in either excessive steric hindrance or suboptimal target interactions [14]. The 1,4-pattern uniquely positions the methyl groups to maximize beneficial steric effects while minimizing adverse interactions. This arrangement creates a molecular architecture that is both conformationally constrained and pharmacologically active.

The introduction of methyl groups at positions 1 and 4 significantly influences the lipophilicity of the compound, with LogP values ranging from 2.8 to 3.2, placing it within the optimal range for drug-like properties [19]. These steric modifications also enhance metabolic stability by blocking potential sites of enzymatic oxidation, particularly at the nitrogen-adjacent carbon atoms where metabolic transformation commonly occurs.

Molecular dynamics simulations indicate that the 1,4-dimethyl substitution pattern promotes a planar conformation of the isoquinoline ring system, which is crucial for effective π-π stacking interactions with aromatic residues in target proteins [5] [7]. This planar geometry is maintained through the strategic placement of methyl groups that prevent out-of-plane distortions while preserving the essential electronic characteristics of the aromatic system.

Hybrid Architectures Incorporating Heterocyclic Appendages

The development of hybrid architectures that incorporate 6-methoxy-1,4-dimethylisoquinoline as a core scaffold with additional heterocyclic appendages represents a sophisticated approach to enhancing pharmacological properties and expanding therapeutic applications [20] [21] [22]. These hybrid systems leverage the favorable characteristics of the isoquinoline core while introducing complementary pharmacophores that can modulate selectivity, potency, and drug-like properties.

Isoquinoline-pyrimidine hybrid architectures demonstrate exceptional promise in anticancer applications, particularly as P-glycoprotein inhibitors that can overcome multidrug resistance [8]. These systems typically employ methylene bridge linkages that provide optimal spacing between the pharmacophoric elements while maintaining conformational flexibility necessary for target binding. The pyrimidine moiety contributes additional hydrogen bonding capabilities and enhances water solubility compared to the parent isoquinoline scaffold.

Hybrid TypeLinker TypeBiological ActivitySelectivity IndexDrug-like PropertiesSynthetic Accessibility
Isoquinoline-PyrimidineMethylene bridgeAnticancer, P-gp inhibition15-25GoodModerate
Isoquinoline-TriazoleDirect fusionAnti-inflammatory, iNOS inhibition8-12ExcellentHigh
Isoquinoline-BenzimidazoleAmide linkageKinase inhibition20-35Very GoodLow
Isoquinoline-PyrazoleEther linkageAntimicrobial5-10ModerateHigh
Isoquinoline-OxazoleCarbon-carbon bondAntioxidant12-18GoodModerate
Isoquinoline-ThiazoleSulfur bridgeAntiviral10-15GoodModerate

Triazole-containing hybrid systems exhibit remarkable anti-inflammatory activity through selective inhibition of inducible nitric oxide synthase [23] [24]. The direct fusion approach between the isoquinoline and triazole rings creates a rigid molecular framework that enhances binding specificity while maintaining excellent drug-like properties. These systems demonstrate superior synthetic accessibility and can be readily modified through click chemistry approaches.

Benzimidazole-isoquinoline hybrids connected via amide linkages show exceptional kinase inhibition properties with selectivity indices ranging from 20 to 35 [25] [26]. The amide linkage provides both structural rigidity and the capacity for additional hydrogen bonding interactions with target proteins. However, the synthesis of these systems requires more sophisticated methodologies, reflecting their lower synthetic accessibility scores.

The incorporation of pyrazole appendages through ether linkages yields hybrid systems with notable antimicrobial properties [27] [28]. While these compounds demonstrate moderate drug-like characteristics, their high synthetic accessibility makes them attractive candidates for rapid structure-activity relationship exploration. The ether linkage provides conformational flexibility that may be beneficial for accommodating diverse binding site geometries.

Oxazole and thiazole-containing hybrids represent specialized architectures designed for antioxidant and antiviral applications, respectively [29] [30]. These systems employ carbon-carbon bonds and sulfur bridges as linking strategies, creating unique electronic environments that contribute to their specific biological activities. The integration of these heterocyclic appendages with the 6-methoxy-1,4-dimethylisoquinoline core results in compounds with enhanced therapeutic potential and improved pharmacokinetic profiles.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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